molecular formula C10H10S4 B040191 Bis(2-thiophenemethyl) disulfide CAS No. 119784-44-0

Bis(2-thiophenemethyl) disulfide

Cat. No.: B040191
CAS No.: 119784-44-0
M. Wt: 258.5 g/mol
InChI Key: WFMZJMLYKVJZAO-UHFFFAOYSA-N
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Description

Bis(2-thiophenemethyl) disulfide is an organic compound with the molecular formula C10H10S4 It is a disulfide derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-thiophenemethyl) disulfide typically involves the coupling of thiol groups. One common method is the reaction of 2-thiophenemethyl thiol with an oxidizing agent to form the disulfide bond. This can be achieved using reagents such as iodine or hydrogen peroxide under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-thiophenemethyl) disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.

    Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-thiophenemethyl thiol.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(2-thiophenemethyl) disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the structural integrity of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure. This interaction is essential in processes such as protein folding and redox regulation .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-thiophenemethyl) sulfide: Similar structure but contains a single sulfur atom instead of a disulfide bond.

    2-Thiophenemethyl thiol: The reduced form of bis(2-thiophenemethyl) disulfide.

    Thiophene: The parent compound, a simple five-membered sulfur-containing aromatic ring.

Uniqueness

This compound is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the disulfide bond allows it to participate in redox reactions and form stable disulfide linkages, making it valuable in various applications ranging from materials science to biochemistry .

Properties

IUPAC Name

2-[(thiophen-2-ylmethyldisulfanyl)methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S4/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMZJMLYKVJZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CSSCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-thiophenemethyl) disulfide
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Bis(2-thiophenemethyl) disulfide
Reactant of Route 4
Bis(2-thiophenemethyl) disulfide
Reactant of Route 5
Bis(2-thiophenemethyl) disulfide
Reactant of Route 6
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